7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Regiochemistry Quality Control Chemical Building Block

Regioisomeric ambiguity in thienopyrimidinone screening libraries confounds SAR interpretation and wastes screening resources. CAS 827614-29-9 is the unambiguous 7-(4-chlorophenyl) isomer with a free N3-H position, enabling direct parallel synthesis of 50-100-membered kinase-focused libraries without deprotection steps. - Confirmed 7-regioisomer: Eliminates false-negative/false-positive risk vs. the 6-isomer (CAS 215928-66-8) in MCHR1 and GPCR assays. - ≥95% purity with batch QC (NMR, HPLC): Library products meet HTS quality standards without intermediate purification. - Free N3-H for sequential alkylation/acylation: Rapid diversification via established Peng et al. (2007) methodology.

Molecular Formula C12H7ClN2OS
Molecular Weight 262.72 g/mol
CAS No. 827614-29-9
Cat. No. B1436539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS827614-29-9
Molecular FormulaC12H7ClN2OS
Molecular Weight262.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC3=C2N=CNC3=O)Cl
InChIInChI=1S/C12H7ClN2OS/c13-8-3-1-7(2-4-8)9-5-17-11-10(9)14-6-15-12(11)16/h1-6H,(H,14,15,16)
InChIKeyMLSARROGIXGIAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one – Baseline Profile


7-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 827614-29-9) is a heterocyclic small molecule belonging to the thieno[3,2-d]pyrimidin-4-one scaffold class, featuring a 4-chlorophenyl substituent at the 7-position of the fused thiophene-pyrimidinone core . Its molecular formula is C12H7ClN2OS with a molecular weight of 262.72 g/mol, and it is commercially supplied as a research-grade building block with a minimum purity specification of 95% . The compound possesses a free N3–H position, enabling direct synthetic derivatization without the need for deprotection steps, which distinguishes it from N3-substituted analogs commonly found in screening libraries.

Thieno[3,2-d]pyrimidin-4-one scaffold with free N3–H diversification node
7-(4-Chlorophenyl) regioisomer for kinase-focused library synthesis
Research-grade building block meeting HTS purity threshold

Regiochemical Specificity of 7-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one


Thieno[3,2-d]pyrimidin-4-one scaffold-based compounds cannot be interchanged generically because the position of the aryl substituent (7- vs. 6-position) dictates the spatial orientation of key pharmacophoric elements, critically affecting target binding [1]. The 7-(4-chlorophenyl) isomer presents a distinct exit vector compared to the more extensively studied 6-(4-chlorophenyl) isomer (CAS 215928-66-8), which is a known melanin-concentrating hormone receptor 1 (MCHR1) antagonist chemotype. Furthermore, the presence of the electron-withdrawing 4-chloro substituent modulates the scaffold's electronic properties and lipophilicity relative to the unsubstituted 7-phenyl analog (CAS 156424-60-1), altering both pharmacokinetic behavior and target engagement profiles. Substituting any of these analogs without explicit, quantitative comparator data risks confounding structure-activity relationship (SAR) interpretation and can lead to false-negative or false-positive screening results in kinase, GPCR, or anti-infective assays.

7-(4-Chlorophenyl) isomer
CAS 827614-29-9
6-(4-Chlorophenyl) isomer
CAS 215928-66-8
Regiochemistry
7-aryl exit vector
6-aryl exit vector (known MCHR1 antagonist chemotype)
Biological Context
Kinase inhibitor library precursor
GPCR-targeting scaffold
Interchangeability
Verified by NMR, HPLC
Indistinguishable by MS alone; SAR interpretation may differ significantly

Quantitative Evidence Guide for 7-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one


Regiochemical Verification Against 6-Aryl Isomer

The 7-(4-chlorophenyl) regiochemistry of CAS 827614-29-9 is confirmed by batch-specific 1H NMR, HPLC, and GC analyses provided by qualified suppliers . This analytical verification is critical because the 6-(4-chlorophenyl) regioisomer (CAS 215928-66-8) shares an identical molecular formula (C12H7ClN2OS) and molecular weight (262.72 g/mol), making these isomers indistinguishable by mass alone. The two regioisomers exhibit distinct biological activity profiles: 6-aryl derivatives are established MCHR1 antagonist chemotypes, whereas 7-aryl derivatives serve as precursors for focused kinase inhibitor libraries. Without explicit regiochemical confirmation, facility procurement of the incorrect isomer would produce uninterpretable biological data and wasted screening resources.

Regiochemical Verification
Head-to-head
7-(4-chlorophenyl) substitution confirmed by 1H NMR and HPLC batch analysis vs. 6-aryl isomer (CAS 215928-66-8) indistinguishable by MS
Prevents false assignment of biological activity to wrong isomer
Structural confirmation by NMR chemical shift differences
Regiochemistry Quality Control Chemical Building Block

Purity Compliance with HTS Library Standards

Multiple commercial suppliers specify a minimum purity of 95% for CAS 827614-29-9 . This purity threshold is the generally accepted minimum for inclusion in HTS compound libraries, as impurity levels below 5% reduce the likelihood of false-positive hits caused by contaminating bioactive species. In contrast, lower-purity batches (e.g., <90%) of structurally related thienopyrimidinone building blocks have been documented to produce spurious enzyme inhibition signals, leading to wasted follow-up resources.

HTS Library Compliance
Reported
Minimum purity ≥95% (HPLC) meets industry-standard HTS threshold
Supports HTS-ready compound management without re-purification
Batch-specific QC data to verify
Purity High-Throughput Screening Chemical Procurement

Free N3–H Position Enables Direct Diversification

The thieno[3,2-d]pyrimidin-4(3H)-one core of CAS 827614-29-9 bears a free N3–H group, enabling direct N-functionalization via alkylation or acylation to generate N3-substituted analogs [1]. This contrasts with N3-substituted building blocks (e.g., 3-benzyl-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one, CAS 1105242-39-4) which require de novo synthesis for each N3 variation. The free NH compound thus serves as a versatile diversification node: a single batch of CAS 827614-29-9 can yield dozens of N3-substituted derivatives through parallel solution-phase or solid-phase chemistry, as demonstrated in the synthesis of 72-membered 7-arylthieno[3,2-d]pyrimidin-4-amine libraries via sequential amination and Suzuki coupling steps.

N3–H Diversification
Class-level
Free N3–H enables one-step alkylation/acylation vs. 2–4 extra steps for N3-substituted analogs
Supports parallel library synthesis; reported 72-compound library construction
Solution-phase parallel synthesis context
Synthetic Diversification Parallel Synthesis Kinase Inhibitor Library

Predicted pKa and Lipophilicity Guide Formulation

Computational models predict the pKa of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold to be 5.65 ± 0.20, and the 4-chlorophenyl substituent increases the predicted logP by approximately 0.7–0.8 units relative to the unsubstituted 7-phenyl analog (CAS 156424-60-1) . At physiological pH 7.4, the compound is predominantly deprotonated, which impacts aqueous solubility and membrane permeability. These predicted parameters guide buffer selection (pH ≥ 7.0 for solubility), DMSO stock concentration recommendations (typically 10–30 mM), and interpretation of cellular assay results where differential permeability may contribute to apparent potency differences among analogs.

Predicted pKa & LogP
Class-level
Predicted pKa ~5.65; ΔlogP ≈ +0.7–0.8 from 4-Cl substituent vs. 7-phenyl analog
Guides buffer selection and formulation design
Computational prediction; experimental verification recommended
Physicochemical Properties Formulation Drug Discovery

Application Scenarios for 7-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one


Focused Kinase Inhibitor Library Synthesis via N3-Diversification

As a 7-arylthieno[3,2-d]pyrimidin-4(3H)-one scaffold with a free N3–H position, CAS 827614-29-9 is the optimal starting material for the parallel synthesis of N3-alkylated or N3-acylated kinase-focused compound libraries. The established methodology of Peng et al. (2007) for 7-arylthieno[3,2-d]pyrimidin-4-amines confirms that this core can be efficiently diversified at both the N3 and 4-positions using sequential alkylation/amination and cross-coupling reactions, enabling the rapid generation of 50–100-membered screening sets from a single procurement batch [1]. The confirmed 95% purity ensures that library products meet HTS quality standards without additional intermediate purification.

Regiochemistry-Dependent SAR: 7-Aryl vs. 6-Aryl Scaffolds

CAS 827614-29-9 serves as the 7-regioisomeric counterpart to the 6-(4-chlorophenyl) isomer (CAS 215928-66-8), which is a known chemotype for MCHR1 antagonists and other GPCR-targeting agents. Parallel testing of both isomers in target-based or phenotypic assays allows research teams to map the spatial tolerance of the binding pocket for the chlorophenyl substituent, directly informing whether the 7-vector or 6-vector is preferred for a given target. The analytical QA/QC data (NMR, HPLC) from Bidepharm ensure that each isomer is structurally unambiguous before assay deployment .

Negative Control for MCHR1 Antagonist Screening

Because potent MCHR1 antagonism has been consistently associated with 6-aryl (not 7-aryl) substitution on the thieno[3,2-d]pyrimidin-4-one scaffold, CAS 827614-29-9 can be deployed as a matched negative control in MCHR1 binding and functional assays. Its identical molecular formula and similar physicochemical profile to the active 6-isomer, combined with the dramatically different biological activity expected from the altered substitution pattern, make it an ideal tool for distinguishing target-specific activity from assay interference or non-specific binding [2].

Fragment-Based Drug Discovery Hit Expansion

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold has been identified as a ligand-efficient fragment binding to PDK1 via NMR fragment-based screening (Lee et al., 2012). CAS 827614-29-9, with its synthetically accessible N3–H and 4-oxo functionalities, provides an ideal starting point for fragment growing and merging strategies. The predicted pKa of 5.65 and the moderate lipophilicity contributed by the 4-chlorophenyl group position this compound within favorable property space for fragment-to-lead optimization, where maintaining ligand efficiency while improving potency is a central challenge [1].

Application
Selection Property
Validation Focus
Focused Kinase Inhibitor Library Synthesis
Free N3–H diversification node
Parallel synthesis efficiency; library purity compliance
Regiochemistry-Dependent SAR Studies
7-Aryl vs. 6-aryl exit vector
Binding pocket spatial tolerance mapping
MCHR1 Antagonist Screening Control
Matched molecular formula, distinct regioisomer
Assay interference and non-specific binding differentiation
Fragment-Based Drug Discovery
Ligand-efficient scaffold; moderate lipophilicity
Fragment growing and merging strategies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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